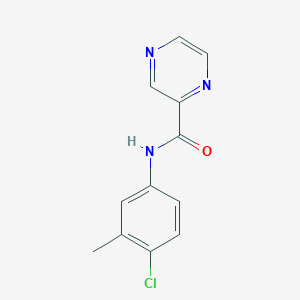

N-(4-Chloro-3-methylphenyl)pyrazine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

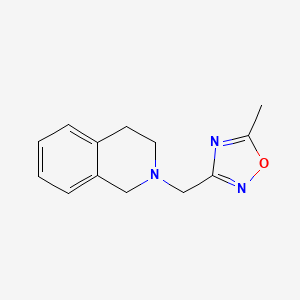

“N-(4-Chloro-3-methylphenyl)pyrazine-2-carboxamide” is a chemical compound that has been studied for its potential anti-tubercular activity . It is a derivative of pyrazinamide, an important first-line drug used in shortening TB therapy .

Synthesis Analysis

The synthesis of this compound involves the condensation of substituted pyrazine-2-carboxylic acid chlorides with ring-substituted anilines .Aplicaciones Científicas De Investigación

Anti-Mycobacterial Properties

N-Phenylpyrazine-2-carboxamides, including variants like N-(4-Chloro-3-methylphenyl)pyrazine-2-carboxamide, have shown significant anti-mycobacterial properties. For instance, derivatives of N-phenylpyrazine-2-carboxamides have demonstrated whole cell anti-mycobacterial activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) around 10 µM. Importantly, these compounds displayed no cytotoxicity in vitro at tested concentrations, indicating good selectivity (Zítko et al., 2015).

Herbicidal and Abiotic Elicitation Effects

These compounds also exhibit herbicidal properties and can act as abiotic elicitors. For example, some N-phenylpyrazine-2-carboxamides have shown the ability to inhibit photosynthesis and possess antialgal activity. They have also been studied for their effect on the accumulation of flavonoids in plant cultures, demonstrating their potential as abiotic elicitors in agricultural applications (Doležal et al., 2007).

Spectroscopic Characterization and Reactive Properties

The compound's spectroscopic characteristics and reactive properties have been extensively studied. Research involving FT-IR and FT-Raman spectroscopy has been conducted to understand its molecular structure and reactive sites. These studies are crucial for predicting its behavior in various chemical environments and potential applications in materials science (Ranjith et al., 2017).

Propiedades

IUPAC Name |

N-(4-chloro-3-methylphenyl)pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O/c1-8-6-9(2-3-10(8)13)16-12(17)11-7-14-4-5-15-11/h2-7H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCUOZBLNITZVHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=NC=CN=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[d]isoxazole-4-carboxylic acid](/img/structure/B2550384.png)

![N-[2-(2-chlorobenzoyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]-4-methylbenzenecarboxamide](/img/structure/B2550385.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-phenethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2550386.png)

![Tert-butyl N-[[5-(3-chlorophenyl)-1,2-oxazol-3-yl]methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B2550392.png)

![1-[3-Nitro-4-(oxiran-2-ylmethoxy)benzenesulfonyl]pyrrolidine](/img/structure/B2550394.png)

![(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-yl)methanamine](/img/structure/B2550395.png)

![Spiro[cyclopropane-1,3'-[3H]indole]-2-carboxylic acid,1',2'-dihydro-2'-oxo-, ethyl ester, (1R,2R)-rel-](/img/structure/B2550396.png)

![2-((6-amino-1-(3-methoxyphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl)thio)-N-(benzo[d]thiazol-2-yl)acetamide](/img/structure/B2550404.png)

![2-Ethyl-5-(phenyl(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2550405.png)